ETHYL 2-(3,4,5-TRIETHOXYBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Description

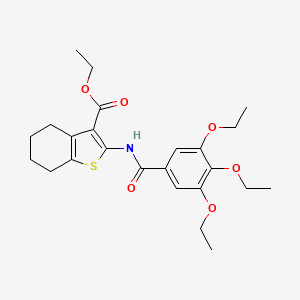

ETHYL 2-(3,4,5-TRIETHOXYBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a benzothiophene-derived compound featuring a tetrahydropentalene-fused benzothiophene core substituted with an ethyl ester group at position 3 and a 3,4,5-triethoxybenzamido moiety at position 2.

Properties

IUPAC Name |

ethyl 2-[(3,4,5-triethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO6S/c1-5-28-17-13-15(14-18(29-6-2)21(17)30-7-3)22(26)25-23-20(24(27)31-8-4)16-11-9-10-12-19(16)32-23/h13-14H,5-12H2,1-4H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMIZYYCXSLIGNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ETHYL 2-(3,4,5-TRIETHOXYBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 3,4,5-triethoxybenzoic acid with ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Chemical Reactions Analysis

ETHYL 2-(3,4,5-TRIETHOXYBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding thiol or sulfide derivatives.

Scientific Research Applications

ETHYL 2-(3,4,5-TRIETHOXYBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent due to its thiophene core.

Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Biological Research: The compound is investigated for its role in modulating biological pathways and its potential as a molecular probe.

Mechanism of Action

The mechanism of action of ETHYL 2-(3,4,5-TRIETHOXYBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The thiophene core is known to interact with various enzymes and receptors, leading to the modulation of biological activities. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs primarily differ in substituents at the benzamido and carboxylate positions. Below is a comparative analysis of key derivatives:

ETHYL 2-[(2-CHLOROACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE (CAS 60442-41-3)

- Structural Differences: Replaces the 3,4,5-triethoxybenzamido group with a 2-chloroacetylamino substituent.

- Physicochemical Properties: Lipophilicity: Reduced compared to the triethoxy analog due to the smaller chloroacetyl group. Reactivity: The chloroacetyl group introduces electrophilic character, enabling nucleophilic substitution reactions (e.g., with thiols or amines). Hydrogen Bonding: The amide and ester groups retain hydrogen-bond donor/acceptor capacity, but the absence of ethoxy oxygen atoms reduces overall polarity.

- Safety Data : Classified under GHS guidelines with hazards requiring proper handling (e.g., skin/eye irritation risks) .

Other Benzothiophene Derivatives

- Substituted Benzamido Derivatives: Modifications at the benzamido position (e.g., nitro, methyl, or tert-butyl groups) alter solubility and steric effects.

- Variations in the Carboxylate Ester : Ethyl esters are common, but methyl or propyl esters could modulate metabolic stability or bioavailability.

Structural and Crystallographic Insights

Crystallographic data for these compounds, if available, would typically be refined using programs like SHELXL (for small-molecule refinement) or visualized via ORTEP-3 (for thermal ellipsoid plots) . Key considerations include:

- Hydrogen Bonding Networks : The triethoxybenzamido group may participate in C–H···O interactions, while the amide group forms N–H···O bonds. Graph set analysis (as per Etter’s formalism) could classify these patterns (e.g., chains or rings) .

- Conformational Flexibility : The tetrahydropentalene ring likely adopts a boat or chair conformation, influencing packing efficiency.

Data Table: Comparative Properties of Selected Compounds

Biological Activity

Ethyl 2-(3,4,5-triethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, synthesis methods, and structure-activity relationships.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzothiophene core with various functional groups that may contribute to its biological activity. Its molecular formula is , and it possesses a molecular weight of approximately 393.50 g/mol.

Anticancer Activity

Recent studies have indicated that derivatives of benzothiophene compounds exhibit significant anticancer properties. For instance, azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have shown cytostatic effects against various cancer cell lines. The predicted biological activity suggests potential antitumor effects due to the presence of the benzothiophene scaffold .

Anti-inflammatory Effects

Compounds similar to this compound have been studied for their anti-inflammatory properties. In vitro studies have demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in cellular models .

Analgesic Activity

Research has also pointed to analgesic properties associated with benzothiophene derivatives. In studies utilizing the "hot plate" method on mice, certain derivatives exhibited analgesic effects that surpassed those of standard analgesics like metamizole .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of triethoxy groups appears to enhance solubility and bioavailability, which may contribute to increased efficacy in biological systems. The influence of substituents on the aromatic core has been shown to significantly affect the compound's reactivity and biological profile .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis often includes:

- Formation of the benzothiophene core.

- Introduction of the ethyl ester group.

- Amide formation with triethoxybenzoyl chloride.

These steps can be optimized using high-performance liquid chromatography (HPLC) for purification and analysis .

Case Studies

Several case studies highlight the pharmacological potential of related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.